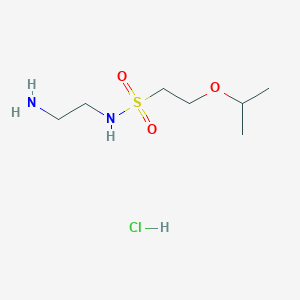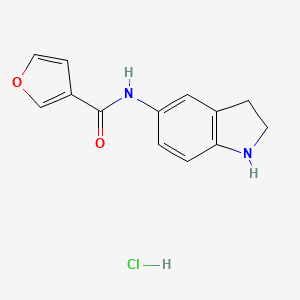
N-(2-aminoethyl)-2-propan-2-yloxyethanesulfonamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-aminoethyl)-2-propan-2-yloxyethanesulfonamide; hydrochloride, also known as ABE-404, is a novel small molecule that has shown promising results in various scientific research studies. This compound is a sulfonamide derivative that has been synthesized through a unique method and has been found to exhibit significant biochemical and physiological effects.
作用機序
The mechanism of action of N-(2-aminoethyl)-2-propan-2-yloxyethanesulfonamide;hydrochloride is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in cancer cell proliferation and inflammation. This compound has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit inflammation, and improve glucose tolerance and insulin sensitivity. This compound has also been shown to decrease the levels of triglycerides and cholesterol in the blood of diabetic mice.
実験室実験の利点と制限
One of the major advantages of using N-(2-aminoethyl)-2-propan-2-yloxyethanesulfonamide;hydrochloride in lab experiments is its low toxicity. This compound has been found to be well-tolerated in animal studies and does not exhibit any significant side effects. Additionally, this compound is easy to synthesize, and its purity can be ensured through various purification techniques.
However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it challenging to administer the compound to animals or cells in vitro. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several potential future directions for research on N-(2-aminoethyl)-2-propan-2-yloxyethanesulfonamide;hydrochloride. One area of research could be to further investigate the mechanism of action of this compound. This could involve studying the effects of this compound on various signaling pathways and enzymes involved in cancer cell proliferation and inflammation.
Another area of research could be to investigate the potential of this compound as a therapeutic agent for various diseases. This could involve conducting preclinical studies in animal models of cancer, inflammation, and diabetes to assess the efficacy and safety of this compound.
Overall, this compound is a promising compound that has shown significant potential in various scientific research studies. Further research is needed to fully understand the mechanism of action of this compound and to assess its potential as a therapeutic agent for various diseases.
合成法
The synthesis of N-(2-aminoethyl)-2-propan-2-yloxyethanesulfonamide;hydrochloride involves the reaction of N-(2-chloroethyl)-2-propan-2-yloxyethanesulfonamide with ammonia in the presence of a palladium catalyst. The reaction yields N-(2-aminoethyl)-2-propan-2-yloxyethanesulfonamide, which is then converted to this compound by reaction with hydrochloric acid. The purity of the compound is ensured through various purification techniques such as recrystallization and column chromatography.
科学的研究の応用
N-(2-aminoethyl)-2-propan-2-yloxyethanesulfonamide;hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antidiabetic properties. This compound has been shown to inhibit the growth of various cancer cells, including breast, colon, and prostate cancer cells. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
特性
IUPAC Name |
N-(2-aminoethyl)-2-propan-2-yloxyethanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O3S.ClH/c1-7(2)12-5-6-13(10,11)9-4-3-8;/h7,9H,3-6,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNRABJIETYEJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCS(=O)(=O)NCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1-Methylimidazol-2-yl)methyl]-1-[(1-phenylpyrazol-3-yl)methyl]piperidine](/img/structure/B7638933.png)

![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(3-methyl-5-propyl-1,2-oxazol-4-yl)methanone](/img/structure/B7638937.png)
![2-cyclobutyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7638938.png)
![2-cyclobutyl-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]pyrrolidine-1-carboxamide](/img/structure/B7638939.png)
![N-[2-(ethylaminomethyl)phenyl]-4-fluoro-3-methylbenzamide;hydrochloride](/img/structure/B7638949.png)

![N-(3-ethoxyspiro[3.5]nonan-1-yl)-2-imidazol-1-ylpropanamide](/img/structure/B7638985.png)

![N-[2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7639013.png)
![4-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]benzonitrile](/img/structure/B7639016.png)

![3-[1-(4-Pyrrolidin-1-ylpyrimidin-2-yl)piperidin-4-yl]-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7639021.png)